molecular formula C26H22ClN3O B2828926 3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189658-78-3

3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2828926
CAS No.: 1189658-78-3
M. Wt: 427.93
InChI Key: YOBQVXVZDZHCMA-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Its structure includes two benzyl substituents: a 2-chlorobenzyl group at position 3 and a 2,5-dimethylbenzyl group at position 3. These substituents influence electronic properties (e.g., electron-withdrawing chloro group) and steric bulk, which may modulate biological activity and pharmacokinetic profiles.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O/c1-17-11-12-18(2)20(13-17)15-30-23-10-6-4-8-21(23)24-25(30)26(31)29(16-28-24)14-19-7-3-5-9-22(19)27/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBQVXVZDZHCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole skeleton.

    Substitution Reactions: The introduction of the 2-chlorobenzyl and 2,5-dimethylbenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule. Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of oncology.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Intercalating DNA: Inserting itself between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidoindoles, pyridoindoles, and triazino/thiadiazole derivatives from the evidence.

Structural and Substituent Variations

Table 1: Substituent and Core Structure Comparison
Compound Name Core Structure Substituents (Positions) Key Features
Target Compound Pyrimido[5,4-b]indole 3-(2-chlorobenzyl), 5-(2,5-dimethylbenzyl) Chloro and dimethyl groups enhance lipophilicity
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimidoindole (Compound 3, ) Pyrimido[5,4-b]indole 8-Fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) Electron-withdrawing fluoro and methoxy groups; XRD-confirmed planar structure
3-(4-Chlorophenyl)-2-phenacylsulfanyl-pyrimidoindole () Pyrimido[5,4-b]indole 3-(4-chlorophenyl), 2-phenacylsulfanyl Sulfur-containing substituent; potential for hydrogen bonding
Pyrido[3,4-b]indole carboxamides (5a–5l, 7a–7c, ) Pyrido[3,4-b]indole Varied aminoalkyl, methyl, and methoxyphenyl Carboxamide side chains enhance solubility
Triazino[5,6-b]indole derivatives (41–44, ) Triazino[5,6-b]indole Bromophenyl, chlorophenyl, dimethylindole Triazino core with halogenated aryl groups

Key Observations :

  • Substituent Effects: The target compound’s 2-chlorobenzyl group contrasts with fluorine/methoxy substituents in Compound 3 , which may reduce metabolic stability compared to electron-rich groups.
  • Core Heterocycles: Pyrimidoindoles (target compound, ) exhibit rigidity due to fused rings, while pyridoindoles () and triazinoindoles () have distinct electronic profiles. Triazino/thiadiazole derivatives () often show enhanced bioactivity due to additional heteroatoms.

Key Observations :

  • The target compound’s synthesis likely involves benzyl group introduction via alkylation, similar to Compound 3 . However, its exact route is unspecified in the evidence.
Table 3: Reported Bioactivities of Analogs
Compound Class Bioactivity Reference
Pyrimidoindole (Compound 3, ) Molecular docking suggests kinase inhibition potential
Triazolothiadiazoles () Vasodilation, antimicrobial, anti-inflammatory
Pyridoindole carboxamides () Unspecified; structural focus on CNS targeting

Key Observations :

  • Triazolothiadiazoles () demonstrate broad bioactivity, suggesting that introducing sulfur or nitrogen heteroatoms (absent in the target compound) may enhance pharmacological diversity.

Biological Activity

3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrimidoindole core with chlorobenzyl and dimethylbenzyl substituents. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidoindole Core : Achieved through cyclization reactions involving indole and pyrimidine derivatives.
  • Introduction of Substituents : Nucleophilic substitution reactions are used to introduce the chlorobenzyl and dimethylbenzyl groups.

Industrial production may utilize optimized conditions to enhance yield and purity, employing catalysts and controlled temperature settings.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can induce cell death in colon cancer cells (e.g., HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22) .
CompoundCell LineIC50 (µM)
This compoundHCT1160.76 ± 0.15
This compoundHT290.83 ± 0.03

These findings suggest potential applications in cancer therapy.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The chlorobenzyl group is crucial for binding affinity, potentially inhibiting key enzymes involved in cancer progression or modulating receptor activity.

Case Studies

  • Colon Cancer Study : A study evaluated the cytotoxic effects of various pyrimidoindole derivatives on human colon cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms .
  • Oral Squamous Cell Carcinoma : Another research focused on the effects of these compounds on oral cancer cell lines, where they exhibited dose-dependent cytotoxicity and induced cell cycle arrest .

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